Chemical Structure Analysis and Application of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: A Technical Whitepaper
Chemical Structure Analysis and Application of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently evaluate building blocks that serve as the architectural foundation for next-generation therapeutics. The 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS: 1541253-68-2) is a highly privileged, nitrogen-dense fused bicyclic system. Functioning as a purine/pyrimidine isostere, this molecule acts as a "chameleon" scaffold. Its dione motif mimics natural pyrimidines (like uracil or thymine), while its bicyclic framework occupies spatial geometries similar to purines (like xanthine). This unique structural duality makes it an indispensable precursor in the synthesis of selective kinase inhibitors and antiviral nucleoside analogs.
Molecular Architecture & Physicochemical Profiling
The core imidazo[2,1-f][1,2,4]triazine ring system is characterized by extensive electron delocalization, which dictates its reactivity and binding affinity[1]. The presence of carbonyl groups at the 2- and 4-positions introduces a strong hydrogen-bonding network. The N-1 position acts as a critical hydrogen bond donor, while the carbonyl oxygens serve as potent acceptors.
From a drug design perspective, managing the physicochemical properties of this fragment is essential for ensuring downstream bioavailability and target engagement.
Table 1: Physicochemical Properties & Drug Design Causality
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1541253-68-2 | Unique identifier for procurement and chemical registry. |
| Molecular Formula | C5H4N4O2 | Represents a highly nitrogen-dense core, optimizing the ligand efficiency index (LEI). |
| Molecular Weight | 152.11 g/mol | Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area | ~83.5 Ų (Calculated) | Favorable for membrane permeability while maintaining sufficient polarity for kinase hinge-binding[1]. |
| H-Bond Donors / Acceptors | 1 (NH) / 4 (O, N) | Provides multiple distinct vectors for solvent interaction or target pocket anchoring. |
Mechanistic Role in Drug Design
Kinase Inhibition (PI3K & CK2)
The 2,4-dione motif is highly adept at anchoring into the ATP-binding pocket of kinases. The scaffold forms critical hydrogen bonds with the backbone amides of the kinase hinge region. Recent structural analyses have demonstrated that imidazo[2,1-f][1,2,4]triazine derivatives are highly effective at targeting PI3Kα isoforms, modulating downstream AKT phosphorylation, and exhibiting selectivity against mTOR[2]. Furthermore, functionalized derivatives of this core have been successfully patented as prodrugs for inhibiting Casein Kinase 2 (CK2), offering therapeutic avenues for cancer and rheumatoid arthritis[3].
Fig 1: PI3K/AKT/mTOR pathway modulation via competitive ATP-pocket inhibition.
Antiviral Nucleoside Analogs
Beyond kinases, the framework is a premier nucleobase substitute. By coupling a ribose or deoxyribose sugar to the core, researchers generate nucleoside analogs that act as competitive inhibitors or chain terminators for viral RNA/DNA polymerases.
Synthetic Workflows & Experimental Protocols
To utilize 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione in API synthesis, the core must be regioselectively functionalized. Below are field-proven, self-validating protocols for its modification.
Protocol 1: Regioselective Bromination (Preparation for Cross-Coupling)
To build kinase inhibitors, a halogen handle is typically installed at the C-7 position to allow for subsequent Suzuki-Miyaura cross-coupling[4].
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Reagent Preparation: Dissolve 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: Anhydrous conditions prevent the hydrolysis of reactive intermediates. DMF provides optimal solvation for the highly polar dione network.
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Electrophilic Addition: Cool the reaction vessel to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.
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Causality: The low temperature controls reaction kinetics, ensuring strict regioselective electrophilic aromatic substitution at the C-7 position (the most electron-rich site on the imidazole ring) and preventing over-bromination[4].
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Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.
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Quenching and Isolation: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
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Validation Check: Analyze the crude product via LC-MS. A successful bromination will display a distinct 1:1 isotopic pattern (M and M+2 peaks) characteristic of the 79 Br and 81 Br isotopes.
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Protocol 2: Vorbrüggen Glycosylation (Nucleoside Synthesis)
For antiviral applications, the core must be coupled with a protected sugar moiety.
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Silylation of the Nucleobase: Suspend the brominated intermediate in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat to 60°C until the suspension becomes a clear solution.
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Causality: BSA silylates the dione carbonyls and the NH group, breaking the robust intermolecular hydrogen-bonding network. This both solubilizes the base and drastically increases its nucleophilicity.
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Oxocarbenium Formation: In a separate flask, dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in acetonitrile. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) at 0°C.
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Causality: TMSOTf acts as a potent Lewis acid, stripping the acetate group to form a reactive oxocarbenium ion. The neighboring benzoyl group at C-2' provides steric shielding, ensuring strict β -anomer selectivity during coupling.
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Coupling: Transfer the silylated base to the oxocarbenium solution. Stir at 80°C for 12 hours.
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Self-Validating Quench: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.
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Validation Check: Run a 2D NOESY NMR on the purified product. The presence of a cross-peak between the anomeric proton (H-1') of the sugar and the adjacent imidazole proton of the triazine core definitively confirms the correct N-alkylation regiochemistry.
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Fig 2: Synthetic workflow for regioselective functionalization and glycosylation.
References[1] Title: 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione Properties and Safety Information
Sources
- 1. Imidazo(2,1-f)(1,2,4)triazine | C5H4N4 | CID 10558611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperaz in-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. CN104086553A - Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine - Google Patents [patents.google.com]
